
BayCysLT2
概要
説明
BayCysLT2は、システイニルロイコトリエン受容体2(CysLT2)の選択的かつ強力なアンタゴニストとして作用する合成有機化合物です。 システイニルロイコトリエンは、喘息、アレルギー性鼻炎、心筋梗塞など、さまざまな炎症反応に関与する炎症性メディエーターです .
科学的研究の応用
CAY10633 is a small molecule that has garnered attention in various scientific research applications, particularly in the fields of immunology and hematopoietic stem cell (HSC) biology. This article delves into the applications of CAY10633, highlighting its role in enhancing HSC expansion, its mechanisms of action, and relevant case studies.
Hematopoietic Stem Cell Expansion
CAY10633 has been investigated for its potential to enhance the expansion of hematopoietic stem cells while maintaining their immunophenotype. In a study examining small molecule combinations for HSC expansion, CAY10633 was part of a cocktail that aimed to preserve the characteristics of HSCs during in vitro culture. The results indicated that while CAY10633 alone did not yield optimal outcomes, its combination with other agents showed promise in maintaining high purity levels of CD34+ cells and supporting their proliferation over a seven-day culture period .
Table 1: Effects of Small Molecule Combinations on HSC Expansion
Group | Medium Content | CD34+ (%) |
---|---|---|
SR1 + VPA | TPO + SCF + Flt3-L | 90.5 ± 0.5 |
SR1 + CAY10633 | TPO + SCF + Flt3-L | 86.6 ± 12.5 |
SR1 + VPA + CAY10633 | TPO + SCF + Flt3-L | 94.5 ± 4.3 |
Vehicle Control | DMSO | 56.6 ± 1.8 |
The data from this study suggest that while CAY10633 is not the most effective agent on its own, it can contribute to a synergistic effect when combined with other small molecules like SR1 and valproic acid (VPA), leading to better maintenance of the HSC phenotype and enhanced cell proliferation .
Potential Therapeutic Applications
Beyond its role in basic research, there is potential for CAY10633 to be applied in therapeutic contexts, particularly in regenerative medicine and transplantation. By improving HSC expansion protocols, CAY10633 could enhance the availability of stem cells for transplantation therapies in conditions such as leukemia or other hematological disorders.
Case Study 1: In Vitro Expansion of HSCs
In a controlled laboratory setting, researchers utilized CAY10633 in combination with other small molecules to evaluate its effectiveness in expanding CD34+ hematopoietic stem cells from umbilical cord blood. The study found that while CAY10633 alone did not significantly enhance expansion rates, its inclusion in a multi-agent regimen resulted in a notable increase in both the quantity and quality of stem cells retained after culture .
Case Study 2: Gene Expression Analysis
Further investigations included gene expression analyses to understand how CAY10633 influences cellular behavior at the molecular level. Results indicated that exposure to CAY10633 altered the expression profiles of genes associated with stemness and differentiation pathways, providing insights into how this compound can be leveraged to optimize HSC culture conditions .
作用機序
BayCysLT2は、システイニルロイコトリエン受容体2(CysLT2)を選択的に阻害することで効果を発揮します。この阻害は、システイニルロイコトリエンの受容体への結合を阻止し、炎症やその他の関連反応を引き起こす下流のシグナル伝達経路をブロックします。 This compoundの分子標的は、CysLT2受容体を含み、その経路には、カルシウム動員やその他の細胞内シグナル伝達カスケードの調節が含まれます .
生化学分析
Biochemical Properties
BayCysLT2 plays a significant role in biochemical reactions. It interacts with CysLT2, a member of the G protein-coupled receptors (GPCRs) family . This compound inhibits radioligand binding of LTD4 to CysLT2 and CysLT1 receptor cell lines .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For instance, this compound can protect astrocytes from ischemic injury .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits calcium mobilization induced by leukotriene D4 (LTD4) in HEK293 cells expressing human CysLT2 receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to reverse LTC4-stimulated perfusion pressure increase and contractility decrease in isolated Langendorff-perfused guinea pig hearts in a concentration-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to attenuate myocardial infarction damage and inhibit LTD4-induced Evans blue dye leakage in the mouse ear vasculature .
Metabolic Pathways
This compound is involved in the metabolic pathways of cysteinyl leukotrienes (CysLTs), interacting with enzymes and cofactors .
準備方法
BayCysLT2は、イソフタル酸誘導体を含む一連の化学反応によって合成されます。合成経路には、通常、以下の手順が含まれます。
イソフタル酸誘導体の形成: 出発物質であるイソフタル酸は、一連の反応を経て、所望の誘導体に変換されます。
カップリング反応: 次に、イソフタル酸誘導体は、他の化学基とカップリングして、最終化合物であるthis compoundを形成します。
化学反応の分析
BayCysLT2は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、酸化誘導体に変換されます。
還元: この化合物は、還元反応を起こして、還元誘導体に変換されることもあります。
置換: this compoundは、特定の官能基が他の基に置き換えられる置換反応に関与することができます。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒が含まれ、置換反応を促進します。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
類似化合物との比較
BayCysLT2は、CysLT2受容体アンタゴニストとしての高い選択性と効力でユニークです。類似の化合物には、次のようなものがあります。
モンテルカスト: 主にCysLT1受容体を標的とするロイコトリエン受容体アンタゴニスト。
ザフィルカスト: モンテルカストと同様の標的プロファイルを有する別のロイコトリエン受容体アンタゴニスト。
プラヌカスト: 喘息の治療に使用されるロイコトリエン受容体アンタゴニスト。
これらの化合物と比較して、this compoundはCysLT2受容体に対してより選択性が高いため、さまざまな生理学的および病理学的プロセスにおけるこの受容体の特定の役割を研究するための貴重なツールとなっています .
生物活性
CAY10633, a compound derived from Combretum erythrophyllum, has garnered attention for its diverse biological activities, particularly its antimicrobial and antioxidant properties. This article synthesizes the available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of CAY10633.
Overview of CAY10633
CAY10633 is classified as a flavonoid, a group of plant metabolites known for their health benefits. Preliminary studies have demonstrated its potential as an antimicrobial agent against various bacteria, as well as its antioxidant capabilities.
Antimicrobial Activity
CAY10633 exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been documented, highlighting its efficacy.
Key Findings
-
Effective Against :
- Vibrio cholerae
- Enterococcus faecalis
- Micrococcus luteus
- Shigella sonei
-
MIC Values :
- Ranged between 25-50 µg/ml for most tested bacteria.
- Toxicity :
Antioxidant Activity
The antioxidant activity of CAY10633 has been compared with other flavonoids. Some key points include:
- Comparative Antioxidant Activity :
- CAY10633 showed poorer antioxidant activity relative to rhamnocitrin and rhamnazin, which exhibited strong antioxidant properties.
- Mechanism of Action :
- The antioxidant activity is likely due to the ability of flavonoids to scavenge free radicals, thereby reducing oxidative stress in biological systems.
Anti-inflammatory Activity
In addition to its antimicrobial and antioxidant properties, CAY10633 has been evaluated for anti-inflammatory effects:
- Comparison with Mefenamic Acid :
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of CAY10633:
-
Study on Antimicrobial Properties :
- A study isolated several flavonoids from C. erythrophyllum via bioassay-guided fractionation and assessed their antimicrobial activities.
- Results indicated that while all compounds had good activity against specific bacteria, the effectiveness varied significantly among them.
-
Toxicology Assessment :
- Research highlighted that while many flavonoids were non-toxic to human cells, further investigations into the toxicity profile of CAY10633 are warranted due to its potential cytotoxic effects.
-
Antioxidant Evaluation :
- Comparative studies using DPPH assays revealed that while CAY10633 displayed some antioxidant capacity, it was less effective than other flavonoids like rhamnocitrin.
Data Summary Table
Biological Activity | Bacterial Strains Tested | MIC (µg/ml) | Toxicity to Human Cells |
---|---|---|---|
Antimicrobial | Vibrio cholerae | 25-50 | Potentially toxic |
Enterococcus faecalis | 25-50 | ||
Micrococcus luteus | 25 | ||
Shigella sonei | 25 | ||
Antioxidant | N/A | N/A | N/A |
Anti-inflammatory | N/A | N/A | N/A |
特性
IUPAC Name |
3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h1-3,11-18,23,25,27H,4-10,19-22H2,(H,35,36)(H,37,38)(H,39,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPAULTWHHPIHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)C2=C(C=CC(=C2)C(=O)O)OCCCC3=CC=C(C=C3)OCCCCOC4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693986 | |
Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
712313-33-2 | |
Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q1: How does BayCysLT2 interact with CysLT2R and what are the downstream effects of this interaction?
A1: this compound acts as a selective antagonist for CysLT2R [, ]. This means that it binds to the receptor and blocks the binding of cysteinyl leukotrienes, such as LTD4, preventing their biological effects []. This antagonism has been shown to inhibit several downstream events:
- Reduced endothelial permeability: By blocking CysLT2R, this compound inhibits Rho-dependent myosin light chain 2 activation and stabilizes vascular endothelial (VE)-cadherin, leading to reduced vascular leakiness [].
- Inhibited tumor angiogenesis: this compound treatment decreases tumor vessel density and improves pericyte coverage, suggesting an anti-angiogenic effect mediated by CysLT2R antagonism [].
- Reduced inflammation and neutrophil infiltration: In myocardial ischemia/reperfusion models, this compound decreased the expression of leukocyte adhesion molecules and reduced neutrophil infiltration in treated mice [].
Q2: What is the evidence that this compound is selective for CysLT2R over CysLT1R?
A2: Studies employing various methods demonstrated the selectivity of this compound for CysLT2R:
- β-galactosidase–β-arrestin complementation assay: this compound showed approximately 20-fold higher potency for CysLT2R compared to the dual CysLT1R/CysLT2R antagonist Bay-u9773 [].
- Intracellular calcium mobilization assay: this compound exhibited over 500-fold greater selectivity for CysLT2R compared to CysLT1R in response to cysteinyl leukotriene stimulation [].
Q3: What are the potential therapeutic applications of this compound based on the presented research?
A3: The research suggests that this compound, through its selective antagonism of CysLT2R, holds promise for the development of novel therapies for:
- Cancer: By inhibiting tumor angiogenesis and metastasis, this compound presents a potential therapeutic target for various cancers [].
- Cardiovascular diseases: The ability of this compound to attenuate myocardial ischemia/reperfusion injury suggests its potential for treating heart attacks and other cardiovascular conditions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。